molecular formula C6H6ClNO3S B2743793 5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide CAS No. 2095410-74-3

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2743793
CAS No.: 2095410-74-3
M. Wt: 207.63
InChI Key: XFEKYMSHMGTJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide, commonly known as CCT129202, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Structural Analysis and Synthesis

The structural analysis of isothiazol-3(2H)-one 1,1-dioxides, analogs of saccharin, demonstrates their significance in the field of crystallography and material science. For instance, the crystal structure of 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide has been reported, indicating the utility of these compounds in understanding molecular configurations and interactions within crystalline matrices (S. Ng, 1993). This research can provide foundational knowledge for designing new materials with desired physical and chemical properties.

Chemical Reactions and Applications

The synthesis and modification of isothiazole dioxides illustrate their versatility in organic synthesis. Research into new 3-aminosubstituted isothiazole dioxides and their derivatives showcases the synthetic adaptability of these compounds for creating a wide array of halogenated products, potentially useful in pharmaceuticals, agrochemicals, and materials science (F. Clerici, A. Contini, M. Gelmi, D. Pocar, 2003).

Catalysts and Organic Transformations

Compounds related to "5-Chloro-2-cyclopropylisothiazol-3(2H)-one 1,1-dioxide" also serve as valuable intermediates and catalysts in organic transformations. For example, studies on the synthesis of esters, peptides, and lactones using related isothiazole dioxides reveal their effectiveness as condensing agents, providing a route to various organic molecules with high yields, which is essential for the development of new drugs and synthetic materials (Alauddin Ahmed et al., 1984).

Environmental and Industrial Applications

The research into the utilization of isothiazole dioxides extends to environmental and industrial applications, demonstrating their role in carbon dioxide utilization and the synthesis of environmentally friendly chemicals. The exploration of cyclometalated five-membered ring products in reactions with carbon dioxide for producing formic acid, a potential H2 storage material, highlights the environmental significance of these compounds (I. Omae, 2016).

Properties

IUPAC Name

5-chloro-2-cyclopropyl-1,1-dioxo-1,2-thiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-6(9)8(4-1-2-4)12(5,10)11/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKYMSHMGTJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(S2(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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